molecular formula C22H22N2O4 B2502267 Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-30-7

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2502267
CAS番号: 899943-30-7
分子量: 378.428
InChIキー: FXMKAARSOLSVLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This molecule features a dihydropyridazine core, a heterocyclic scaffold present in various compounds of pharmacological interest . Structural analogs of this compound, particularly those with the 6-oxo-1,6-dihydropyridazine-3-carboxylate moiety, are subjects of investigation in medicinal chemistry for their potential biological activities . The specific research applications and mechanism of action for this compound are yet to be fully characterized and documented in the scientific literature. Researchers are exploring this chemical space for novel therapeutic agents, and this product serves as a key intermediate or target molecule for such exploratory studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (SDS) for proper handling and storage information.

特性

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-9-5-15(2)6-10-17)13-20(25)24(23-21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMKAARSOLSVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is a heterocyclic structure known for various biological activities. The presence of substituents such as the 4-methylbenzyl group and the p-tolyl group may influence its interaction with biological targets.

Table 1: Chemical Structure

ComponentDescription
Core StructureDihydropyridazine
Functional GroupsCarboxylate, Ketone, Ether
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate may also demonstrate similar activity due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related pyrazole derivatives. These compounds often exhibit free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Inhibition of Enzymatic Activity

Several studies have focused on the inhibition of key enzymes by compounds structurally related to ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been explored extensively. Such mechanisms suggest that this compound could inhibit similar enzymatic pathways, potentially leading to therapeutic applications in conditions like cancer or autoimmune diseases.

Case Studies

  • Antitumor Activity : A study exploring pyrazole derivatives found that certain compounds exhibited significant antitumor effects by targeting BRAF(V600E) mutations. This suggests that ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could be evaluated for similar antitumor properties.
  • Anti-inflammatory Effects : Research on related compounds showed promising results in reducing inflammation markers such as TNF-α and nitric oxide production. This indicates potential applications in treating inflammatory diseases.

The biological activity of ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate may involve several mechanisms:

  • Enzyme Inhibition : Compounds that inhibit DHODH can disrupt pyrimidine synthesis in rapidly dividing cells.
  • Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative damage.

類似化合物との比較

Table 1: Key Pyridazine Derivatives and Their Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight Notable Features
Target Compound 4-(4-methylbenzyl)oxy, 1-(p-tolyl) Not reported Not reported ~423.4 High lipophilicity
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-hydroxyphenyl), 5-cyano 220–223 95 ~341.3 High melting point due to H-bonding
Ethyl 5-cyano-1-(4-trifluoromethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-CF₃-phenyl) Not reported 40 ~393.3 Electron-withdrawing CF₃ group
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-butylsulfanyl, 1-phenyl Not reported Not reported ~346.4 Sulfur-containing substituent
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-(4-methylpiperidinyl), 1-(o-tolyl) Not reported Not reported ~385.4 Basic piperidine moiety

Key Observations:

  • Melting Points : Electron-rich substituents like hydroxyl (e.g., 12d in Table 1) elevate melting points due to hydrogen bonding, whereas bulky groups (e.g., 4-methylbenzyloxy in the target compound) may reduce crystallinity .
  • Yields : Electron-withdrawing groups (e.g., trifluoromethyl in 12g) correlate with lower yields (40%), likely due to steric hindrance or reduced reactivity .
  • Lipophilicity : The target compound’s 4-methylbenzyloxy and p-tolyl groups likely increase logP compared to derivatives with polar substituents (e.g., hydroxyl or piperidinyl).

Analytical Characterization

  • NMR Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR (e.g., δ 5.19 ppm for methylene in ) confirm substituent positions and purity.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 in ) validate molecular weights.
  • X-ray Crystallography : Tools like Mercury () enable visualization of crystal packing, relevant for understanding melting points and solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。